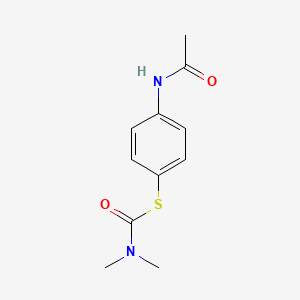![molecular formula C17H25NO5 B14727070 2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate CAS No. 5463-25-2](/img/structure/B14727070.png)
2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate is a chemical compound with the molecular formula C17H25NO5 It is known for its unique structure, which includes an ethoxy group, a carbamoyl group, and a phenyl ethyl carbonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-ethoxyphenol with 3-methylbutyl isocyanate to form the carbamoyl intermediate. This intermediate is then reacted with ethyl chloroformate to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or carbamoyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl methyl carbonate
- 2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl propyl carbonate
- 2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl butyl carbonate
Uniqueness
2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
5463-25-2 |
|---|---|
Formule moléculaire |
C17H25NO5 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
[2-ethoxy-4-(3-methylbutylcarbamoyl)phenyl] ethyl carbonate |
InChI |
InChI=1S/C17H25NO5/c1-5-21-15-11-13(16(19)18-10-9-12(3)4)7-8-14(15)23-17(20)22-6-2/h7-8,11-12H,5-6,9-10H2,1-4H3,(H,18,19) |
Clé InChI |
JCZKJGVQKMDHSV-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C(=O)NCCC(C)C)OC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate](/img/structure/B14726989.png)
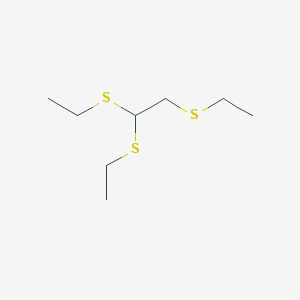
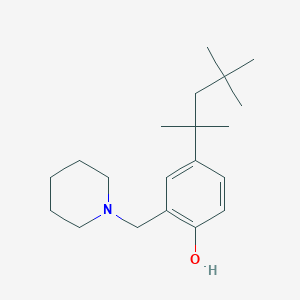
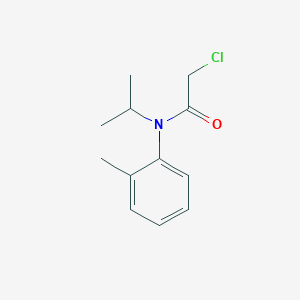



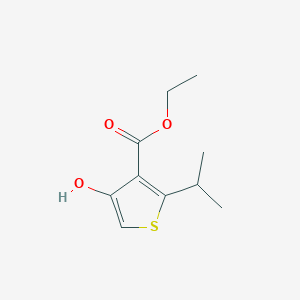
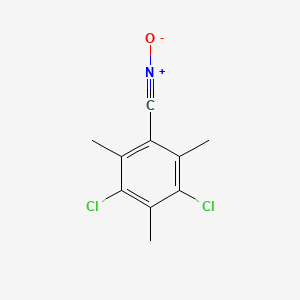
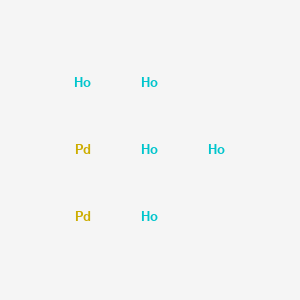

![2-[4-Hydroxy-2-methyl-5-(propan-2-yl)anilino]naphthalene-1,4-dione](/img/structure/B14727051.png)
